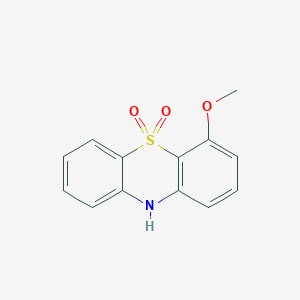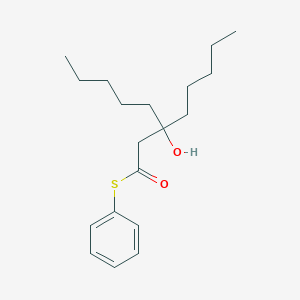
Oxotitanium(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxotitanium(1+), also known as titanium(IV) oxide or titanyl, is a chemical compound that features a titanium atom bonded to an oxygen atom. This compound is notable for its unique chemical properties and its applications in various fields, including chemistry, biology, medicine, and industry. The titanium-oxygen bond in oxotitanium(1+) is highly stable, making it a valuable compound for various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Oxotitanium(1+) can be synthesized through several methods. One common approach involves the reaction of titanium tetrachloride with water or alcohols. For example, the hydrolysis of titanium tetrachloride in the presence of water produces oxotitanium(1+):
TiCl4+2H2O→TiO2+4HCl
Another method involves the reaction of titanium tetrachloride with alcohols, such as ethanol, to produce oxotitanium(1+) and hydrochloric acid:
TiCl4+2C2H5OH→TiO2+4HCl+2C2H5OH
Industrial Production Methods: In industrial settings, oxotitanium(1+) is often produced through the sulfate process or the chloride process. The sulfate process involves the digestion of ilmenite ore with sulfuric acid, followed by the precipitation of titanium dioxide. The chloride process involves the chlorination of titanium-containing ores to produce titanium tetrachloride, which is then oxidized to produce oxotitanium(1+).
Analyse Des Réactions Chimiques
Types of Reactions: Oxotitanium(1+) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Oxotitanium(1+) can be oxidized to titanium dioxide in the presence of strong oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced to lower oxidation states of titanium using reducing agents such as sodium borohydride.
Substitution: Oxotitanium(1+) can undergo substitution reactions with ligands such as Schiff bases, forming stable complexes.
Major Products: The major products formed from these reactions include titanium dioxide, titanium(III) compounds, and various titanium-ligand complexes.
Applications De Recherche Scientifique
Oxotitanium(1+) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and oxidation reactions.
Biology: Oxotitanium(1+) complexes have been studied for their antimicrobial and antifungal properties.
Medicine: Research has shown that oxotitanium(1+) complexes have potential as anticancer and antitumor agents.
Industry: It is used in the production of pigments, coatings, and photocatalysts for environmental applications.
Mécanisme D'action
The mechanism of action of oxotitanium(1+) involves its ability to form stable complexes with various ligands. These complexes can interact with biological molecules, leading to various biochemical effects. For example, oxotitanium(1+) complexes can inhibit the growth of cancer cells by interfering with their DNA replication processes. The molecular targets and pathways involved in these effects are still under investigation, but they are believed to involve the formation of reactive oxygen species and the disruption of cellular redox balance.
Comparaison Avec Des Composés Similaires
- Titanium dioxide (TiO2)
- Titanium(III) oxide (Ti2O3)
- Titanium(IV) chloride (TiCl4)
Propriétés
Numéro CAS |
60635-32-7 |
|---|---|
Formule moléculaire |
OTi+ |
Poids moléculaire |
63.866 g/mol |
Nom IUPAC |
oxotitanium(1+) |
InChI |
InChI=1S/O.Ti/q;+1 |
Clé InChI |
BSQBFKJKNDURTG-UHFFFAOYSA-N |
SMILES canonique |
O=[Ti+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate](/img/structure/B14597955.png)



![4-heptyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14597977.png)




![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14598005.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[2,3-dihydro-](/img/structure/B14598007.png)



